4-Bromoquinoline-7-carbonitrile is a compound that belongs to the quinoline family, which is characterized by a bicyclic structure featuring a benzene ring fused to a pyridine ring. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features and reactivity.
The synthesis and characterization of 4-Bromoquinoline-7-carbonitrile have been documented in various scientific studies, highlighting its utility in organic synthesis and biological applications. The compound can be synthesized through several methods, which will be discussed in detail in the synthesis analysis section.
4-Bromoquinoline-7-carbonitrile is classified as a halogenated heterocyclic compound. It contains both bromine and cyano functional groups, making it a versatile intermediate for further chemical transformations.
The synthesis of 4-Bromoquinoline-7-carbonitrile can be achieved through various methodologies, including halogenation and cyanation reactions. One effective synthetic route involves the bromination of quinoline derivatives followed by subsequent reactions to introduce the cyano group.
For instance, one method involves using adjacent propargyl alcohol aziminobenzene as a starting material, which is reacted with TMSBr (Trimethylsilyl bromide) or hydrobromic acid in an organic solvent like nitromethane at elevated temperatures (40-60 °C) for a duration of 1-2 hours. The reaction yields 4-bromoquinoline derivatives with high purity and yield .
The molecular structure of 4-Bromoquinoline-7-carbonitrile consists of a quinoline backbone with a bromine atom at the fourth position and a cyano group at the seventh position. This arrangement contributes to its unique chemical properties.
4-Bromoquinoline-7-carbonitrile can participate in various chemical reactions due to its reactive functional groups:
For example, under acidic conditions, the bromine atom can be substituted with other electrophiles, leading to diverse derivatives that may exhibit enhanced biological activity or improved material properties .
The mechanism of action for compounds like 4-Bromoquinoline-7-carbonitrile often involves interactions with biological targets such as enzymes or receptors. The presence of the bromine and cyano groups can influence the compound's reactivity and binding affinity.
Research indicates that similar quinoline derivatives exhibit antimicrobial and anticancer activities by inhibiting specific enzymatic pathways or interfering with cellular processes. The precise mechanism often requires further investigation through pharmacological studies.
4-Bromoquinoline-7-carbonitrile has significant scientific uses:
4-Bromoquinoline-7-carbonitrile (CAS No. 1242063-18-8) is a halogenated quinoline derivative with the molecular formula C₁₀H₅BrN₂ and a molecular weight of 233.06 g/mol. Its systematic IUPAC name reflects the substitution pattern: a bromine atom at position 4 and a cyano group (-CN) at position 7 of the quinoline ring system. The SMILES notation "N#CC₁=CC=C₂C(Br)=CC=NC₂=C₁" precisely encodes its atomic connectivity [1] [3]. Key identifiers include:
Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
CAS Registry Number | 1242063-18-8 |
Molecular Formula | C₁₀H₅BrN₂ |
Exact Molecular Weight | 232.96 (233.06 g/mol) |
SMILES | N#CC₁=CC=C₂C(Br)=CC=NC₂=C₁ |
MDL Number | MFCD08063194 |
Quinoline derivatives emerged as critical scaffolds in the 19th century (e.g., via Skraup synthesis), but 4-Bromoquinoline-7-carbonitrile represents a modern, functionally enhanced variant. Its development aligns with advances in:
The compound’s dual functionality drives diverse applications:
Table 2: Comparative Analysis of Quinoline Carbonitrile Isomers
Property | 7-CN Isomer | 6-CN Isomer (642477-82-5) | 8-CN Isomer (1020743-28-5) |
---|---|---|---|
Molecular Weight | 233.06 g/mol | 233.06 g/mol | 233.06 g/mol |
SMILES | N#CC₁=CC=C₂C(Br)=CC=NC₂=C₁ | c1cc2c(ccnc2cc1C#N)Br | C1=CC(=C2C(=C1)C(=CC=N2)Br)C#N |
Key Reactivity | Electrophilic at C3/C8 | Nucleophilic at C4 | Enhanced electrophilicity at C4 |
Reported Applications | Synthetic intermediate | Life science catalog compound | Coordination polymers |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1